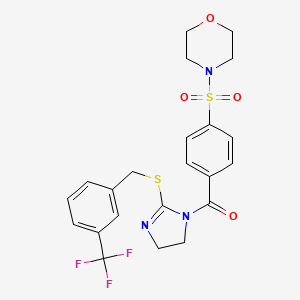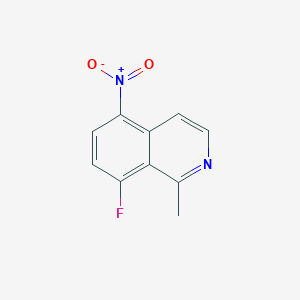
8-Fluoro-1-methyl-5-nitroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Fluoro-1-methyl-5-nitroisoquinoline is a chemical compound with the molecular formula C10H7FN2O2 . It has a molecular weight of 206.17 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H7FN2O2 . The InChI code for this compound is 1S/C10H7FN2O2/c1-6-10-7 (4-5-12-6)9 (13 (14)15)3-2-8 (10)11/h2-5H,1H3 .Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
8-Fluoro-1-methyl-5-nitroisoquinoline derivatives have shown promising antibacterial properties. A study by Al-Hiari et al. (2007) involved synthesizing 8-nitrofluoroquinolone models and testing their antibacterial efficacy. These compounds displayed significant activity against both gram-positive and gram-negative bacteria, particularly effective against S. aureus with minimum inhibitory concentration (MIC) values in the range of 2-5 µg/mL (Al-Hiari et al., 2007).
Nitric Oxide Detection
Lim et al. (2006) explored the use of copper(II) fluorescein complexes with a modified 8-aminoquinoline group for direct nitric oxide (NO) detection in aqueous solutions. This method provided a direct and specific response to NO, which is an improvement over other small molecule-based probes that only detect NO indirectly. This research suggests potential for real-time NO detection in biological applications (Lim et al., 2006).
Corrosion Inhibition
Research by Rbaa et al. (2019) identified novel heterocyclic compounds based on the 8-hydroxyquinoline moiety as effective corrosion inhibitors. These compounds showed high inhibition performance, reaching up to 96% efficiency, suggesting their potential use in protecting metal surfaces in corrosive environments (Rbaa et al., 2019).
Anticancer Properties
A study by Jiang et al. (2011) compared the cytotoxicity of clioquinol with its analogues, including 8-hydroxy-5-nitroquinoline, against human cancer cell lines. They found that 8-hydroxy-5-nitroquinoline was the most toxic among the tested compounds, indicating its potential as an anti-cancer agent (Jiang et al., 2011).
Spectroscopic Characterization
Patel and Patel (2017) focused on the pharmacological importance of 8-hydroxyquinolines. They synthesized and characterized various compounds, assessing their antimicrobial activity. This study contributes to understanding the spectroscopic properties of 8-hydroxyquinoline derivatives (Patel & Patel, 2017).
Fluorescent Chemosensors
Ghorai et al. (2020) synthesized 8-aminoquinoline-based chemosensors for selective detection of metal ions, demonstrating their potential in biological applications. They highlighted the ability of these chemosensors to detect intracellular metal ions in human breast cancer cell lines (Ghorai et al., 2020).
Safety and Hazards
The safety information for 8-Fluoro-1-methyl-5-nitroisoquinoline indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for 8-Fluoro-1-methyl-5-nitroisoquinoline are not mentioned in the sources, it’s worth noting that fluorine has proven to be remarkably successful in drug development programmes . Most drug development programmes will at least explore fluorine during the optimisation of a lead compound .
Eigenschaften
IUPAC Name |
8-fluoro-1-methyl-5-nitroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c1-6-10-7(4-5-12-6)9(13(14)15)3-2-8(10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSUNDKJHCSCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C(C=CC(=C12)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
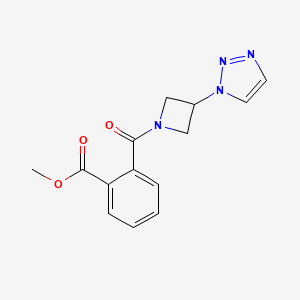
![1-(Diphenylmethyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2889689.png)
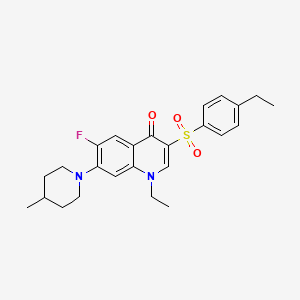
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2889692.png)
![2-chloro-6-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2889695.png)
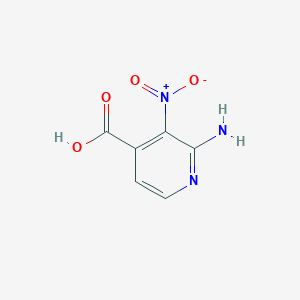
![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)

![(1R,2R)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2889704.png)
![2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2889705.png)
![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2889707.png)

